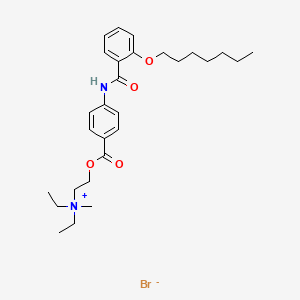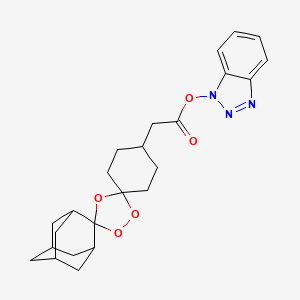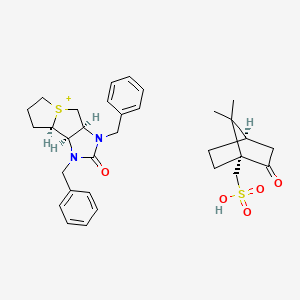
3-Iodo-2-methoxybenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Iodo-2-methoxybenzonitrile: is an organic compound with the molecular formula C8H6INO It is a derivative of benzonitrile, where the benzene ring is substituted with an iodine atom at the third position and a methoxy group at the second position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-methoxybenzonitrile typically involves the iodination of 2-methoxybenzonitrile. One common method is the Sandmeyer reaction, where 2-methoxybenzonitrile is diazotized and then treated with potassium iodide to introduce the iodine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions: 3-Iodo-2-methoxybenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
科学研究应用
Chemistry: 3-Iodo-2-methoxybenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in the development of new compounds for research and industrial applications .
Biology and Medicine: In biological research, this compound can be used to study the effects of iodine-containing organic molecules on biological systems. It may also serve as a precursor for the synthesis of potential pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and other specialty chemicals. Its unique properties make it suitable for various applications in material science and chemical manufacturing .
作用机制
The mechanism of action of 3-Iodo-2-methoxybenzonitrile depends on the specific context in which it is used. In chemical reactions, the iodine atom can act as a leaving group, facilitating substitution reactions. The methoxy group can also influence the reactivity of the compound by donating electron density to the benzene ring, making it more reactive towards electrophiles .
相似化合物的比较
- 2-Iodo-3-methoxybenzonitrile
- 5-Iodo-2-methoxybenzonitrile
- m-Methoxybenzonitrile
Comparison: Compared to its isomers, 3-Iodo-2-methoxybenzonitrile has a unique substitution pattern that can influence its reactivity and applications. For example, the position of the iodine and methoxy groups can affect the compound’s ability to participate in specific chemical reactions and its overall stability .
属性
分子式 |
C8H6INO |
|---|---|
分子量 |
259.04 g/mol |
IUPAC 名称 |
3-iodo-2-methoxybenzonitrile |
InChI |
InChI=1S/C8H6INO/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4H,1H3 |
InChI 键 |
DGVRRARNLZJLGE-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC=C1I)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-(2-Deoxy-Beta-D-erythro-pentofuranosyl)-3,5-dihydropyrimido[1,2-a]purine-6,10-dione](/img/structure/B13406329.png)






![methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylacetate](/img/structure/B13406380.png)
